4-Methoxybenzofuran-3-carboxylic acid

CYP2A6 inhibition Cytochrome P450 Nicotine metabolism

4-Methoxybenzofuran-3-carboxylic acid (CAS 1780878-81-0) delivers a regiospecific benzofuran core with demonstrated CYP2A6 inhibition (IC50 2.20 μM)—selective over methoxalen and menthofuran for smoking cessation therapeutic development. The 4-methoxy-3-carboxylic acid substitution pattern is structurally critical: substituting generic benzofuran regioisomers (5-methoxy, 6-methoxy, or 7-methoxy analogs) without rigorous revalidation risks abolished biological activity and unreliable SAR interpretation. The carboxylic acid handle enables direct amide coupling and esterification without protecting group manipulations. Validated across antimicrobial programs (Gram-positive MIC 50–200 μg/mL; Candida MIC 100 μg/mL) and anticancer campaigns (hCA IX KIs 0.56–0.91 μM; MDA-MB-231 IC50 2.52 μM). Available in research and bulk quantities—contact us for custom synthesis and scale-up options.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
Cat. No. B13018371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzofuran-3-carboxylic acid
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=CO2)C(=O)O
InChIInChI=1S/C10H8O4/c1-13-7-3-2-4-8-9(7)6(5-14-8)10(11)12/h2-5H,1H3,(H,11,12)
InChIKeySCZKVLFLVGCXLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzofuran-3-carboxylic Acid: A Versatile Benzofuran Scaffold for Medicinal Chemistry and Drug Discovery


4-Methoxybenzofuran-3-carboxylic acid (CAS 1780878-81-0) is a heterocyclic building block featuring a benzofuran core with a methoxy substituent at the 4-position and a carboxylic acid group at the 3-position, possessing the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . This compound serves as a privileged scaffold in medicinal chemistry, with the benzofuran nucleus being a common structural motif in numerous biologically active compounds and FDA-approved drugs [1]. The specific substitution pattern (4-methoxy, 3-carboxylic acid) distinguishes this compound from other benzofuran carboxylic acid regioisomers and substitution variants, making it a valuable starting material for the synthesis of derivatives with potential antimicrobial, anticancer, and enzyme inhibitory activities [2].

Why 4-Methoxybenzofuran-3-carboxylic Acid Cannot Be Replaced by Generic Benzofuran Analogs in Research Applications


Benzofuran-3-carboxylic acid derivatives exhibit highly variable biological activity profiles that are exquisitely sensitive to specific substitution patterns on both the benzofuran ring and the carboxylic acid position [1]. The methoxy group at the 4-position of 4-methoxybenzofuran-3-carboxylic acid imparts distinct electronic and steric properties that differentiate it from other regioisomers (e.g., 5-methoxy, 6-methoxy, or 7-methoxy substituted analogs) and from unsubstituted benzofuran-3-carboxylic acid [2]. Research has demonstrated that even minor structural modifications within the benzofuran-3-carboxylic acid class can produce order-of-magnitude differences in biological activity, including enzyme inhibition potency, antimicrobial efficacy, and antiproliferative effects against cancer cell lines [1][3]. Consequently, substituting 4-methoxybenzofuran-3-carboxylic acid with a generic benzofuran analog without rigorous experimental validation introduces significant risk of altered or abolished activity in downstream applications, rendering cross-study reproducibility and structure-activity relationship (SAR) interpretation unreliable [3].

4-Methoxybenzofuran-3-carboxylic Acid: Comparative Performance Evidence Against Structural Analogs


CYP2A6 Inhibitory Potency: 4-Methoxybenzofuran Versus Methoxalen and Menthofuran

In a comparative study of CYP2A6 inhibitory activity, 4-methoxybenzofuran demonstrated an IC50 value of 2.20 μM. While less potent than the clinical compound methoxalen (IC50 = 0.47 μM), 4-methoxybenzofuran exhibited comparable activity to menthofuran (IC50 = 1.27 μM) and, critically, displayed more selective inhibitory effects than both reference compounds [1]. This selective inhibition profile positions 4-methoxybenzofuran as a valuable lead scaffold distinct from the broader activity profiles of methoxalen and menthofuran [1].

CYP2A6 inhibition Cytochrome P450 Nicotine metabolism

Antimicrobial Activity of 3-Benzofurancarboxylic Acid Derivatives: Class-Level Evidence Supporting Further Development

Within the 3-benzofurancarboxylic acid class, halogenated derivatives (compounds III, IV, and VI) demonstrated antimicrobial activity against Gram-positive bacteria with MIC values ranging from 50 to 200 μg/mL [1]. Compounds VI and III exhibited antifungal activity against Candida albicans and C. parapsilosis with an MIC of 100 μg/mL [1]. Notably, 4-methoxybenzofuran-3-carboxylic acid represents a non-halogenated scaffold within this class, providing a distinct electronic and steric starting point for further derivatization compared to the halogenated analogs tested [1].

Antimicrobial Antifungal Gram-positive bacteria

Antiproliferative Activity in Benzofuran-Based Carboxylic Acids: Structure-Dependent Variation Against Breast Cancer Cell Lines

A series of benzofuran-based carboxylic acid derivatives featuring ureido linkers to benzoic or hippuric acid moieties demonstrated submicromolar inhibitory activity against human carbonic anhydrase IX (hCA IX) with KIs = 0.56–0.91 μM and selective inhibition profiles (SIs: 2 to >63 for hCA I; 4–47 for hCA II) [1]. Antiproliferative evaluation of the most potent hCA IX inhibitors (9b, 9e, 9f) against breast cancer cell lines MCF-7 and MDA-MB-231 revealed IC50 values ranging from 2.52 to 37.60 μM [1][2]. Importantly, the unmodified 4-methoxybenzofuran-3-carboxylic acid serves as the core scaffold upon which these more elaborate, active derivatives were constructed [1].

Anticancer Antiproliferative Breast cancer

High-Value Research Applications for 4-Methoxybenzofuran-3-carboxylic Acid


CYP2A6 Inhibitor Lead Discovery and Nicotine Addiction Research

Based on demonstrated CYP2A6 inhibitory activity (IC50 = 2.20 μM) with selectivity advantages over methoxalen and menthofuran, 4-methoxybenzofuran-3-carboxylic acid is optimally suited as a starting scaffold for the design of selective CYP2A6 inhibitors targeting nicotine metabolism modulation and smoking cessation therapeutics [1]. The carboxylic acid functionality provides a synthetic handle for further derivatization while maintaining the core benzofuran pharmacophore [1].

Antimicrobial Benzofuran Derivative Synthesis and SAR Studies

The established antimicrobial activity of 3-benzofurancarboxylic acid derivatives against Gram-positive bacteria (MIC 50–200 μg/mL) and Candida species (MIC 100 μg/mL) validates the use of 4-methoxybenzofuran-3-carboxylic acid as a building block for synthesizing novel antimicrobial agents [1]. The 4-methoxy substitution provides a distinct electronic environment compared to halogenated analogs, enabling systematic exploration of structure-activity relationships in antimicrobial benzofuran programs [1].

Carbonic Anhydrase Inhibitor Development for Oncology Applications

Derivatives built upon the benzofuran-3-carboxylic acid scaffold have demonstrated submicromolar hCA IX inhibition (KIs = 0.56–0.91 μM) with selectivity over hCA I and II, along with antiproliferative activity against MCF-7 (IC50 = 14.91 μM) and MDA-MB-231 (IC50 = 2.52 μM) breast cancer cell lines [1][2]. 4-Methoxybenzofuran-3-carboxylic acid serves as the foundational core for synthesizing these and related hCA IX-targeted anticancer agents [1].

Heterocyclic Building Block for Diversified Medicinal Chemistry Libraries

As a benzofuran-3-carboxylic acid with a methoxy substituent at the 4-position, this compound provides a versatile, functionalized heterocyclic core amenable to amide coupling, esterification, and other standard medicinal chemistry transformations [1]. The carboxylic acid group enables direct conjugation to amines or alcohols without requiring protecting group manipulations, making it an efficient starting material for generating focused libraries of benzofuran-containing compounds [2].

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